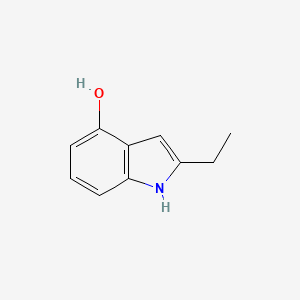

2-ethyl-1H-indol-4-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-6-8-9(11-7)4-3-5-10(8)12/h3-6,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPQXAKDMDRDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572925 | |

| Record name | 2-Ethyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39843-70-4 | |

| Record name | 2-Ethyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Ethyl 1h Indol 4 Ol and Analogues

Retrosynthetic Analysis of the 2-ethyl-1H-indol-4-ol Scaffold

A retrosynthetic analysis of this compound reveals several potential bond disconnections and synthetic pathways. The primary goal is to deconstruct the target molecule into simpler, commercially available, or easily synthesized starting materials.

Key Disconnections:

C-N Bond Disconnection (Indole Ring Formation): The most common approach involves disconnecting the N1-C2 and C3-C3a bonds, which is characteristic of many classical indole (B1671886) syntheses. This leads back to a substituted aniline (B41778) precursor, specifically a derivative of m-aminophenol, and a four-carbon synthon that will form the pyrrole (B145914) ring and its substituents. For instance, a Fischer indole synthesis strategy would disconnect the N1-C2 and C7a-C3a bonds, pointing to a (2-hydroxyphenyl)hydrazine derivative and butanal or a related compound.

C2-Ethyl Group Disconnection: An alternative disconnection is the bond between the C-2 position of the indole ring and the ethyl group. This approach assumes the prior synthesis of a 1H-indol-4-ol core, which is then selectively functionalized at the C-2 position. Given the higher intrinsic reactivity of the C-3 position in indoles, achieving C-2 selectivity often requires specific strategies, such as blocking the C-3 position or using a directing group on the indole nitrogen. chim.it

C4-Hydroxy Group Disconnection: A third strategy involves the late-stage introduction of the hydroxyl group at the C-4 position onto a pre-formed 2-ethylindole scaffold. This can be challenging due to the difficulty of regioselectively functionalizing the C-4 position of the indole's benzene (B151609) ring. chim.itacs.org

These disconnections pave the way for the various synthetic strategies discussed below, combining classical indole ring-forming reactions with modern catalytic and regioselective functionalization techniques.

Classical and Modern Approaches to Indole-4-ol Synthesis

The synthesis of the 4-hydroxyindole (B18505) core is a critical step. Various methods, from historical name reactions to modern catalytic processes, have been developed to access this valuable intermediate. chemicalbook.com

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole preparation. bhu.ac.in It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and an aldehyde or ketone. bhu.ac.inuninsubria.it

To synthesize a 4-hydroxyindole, this method requires a hydrazine (B178648) with a hydroxyl group at the meta-position relative to the hydrazine moiety (e.g., 3-hydroxyphenylhydrazine). The reaction of this hydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization, can yield the 4-hydroxyindole scaffold. Modern variations of the Fischer synthesis aim to improve safety and efficiency, for example, by generating the necessary arylhydrazine in situ from readily available haloarenes, thus avoiding the isolation of potentially toxic hydrazine intermediates. acs.orgnih.gov

Transition-metal catalysis, particularly with palladium, has become a powerful tool for constructing indole rings. orgsyn.org These methods often offer mild reaction conditions and broad functional group tolerance. orgsyn.org Several palladium-catalyzed strategies are applicable to the synthesis of 4-hydroxyindoles. chemicalbook.com

One prominent method is the reductive cyclization of a β-(2-nitrophenyl)styrene derivative. actascientific.commdpi.com In this process, a palladium complex, often in the presence of carbon monoxide as a reductant, catalyzes the reductive N-heteroannulation to form the indole ring. orgsyn.orgmdpi.com Another powerful approach involves the palladium-catalyzed cross-coupling of an ortho-iodoaniline with a terminal alkyne, followed by a cyclization step to furnish the indole core. chemicalbook.com A similar strategy can be applied to ortho-vinylanilines. chemicalbook.com

| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Reductive N-Heteroannulation | β-Nitrostyrenes | Pd(OAc)₂, PPh₃, CO | Forms indole ring via reduction of nitro group and cyclization. | orgsyn.orgmdpi.com |

| Cross-Coupling/Cyclization | ortho-Iodoanilines, (Trimethylsilyl)acetylene | Palladium Catalyst, K-tert-butoxide | Two-step process involving C-C bond formation followed by cyclization. | chemicalbook.com |

| Cyclization of ortho-Vinylanilines | ortho-Vinylanilines | Palladium Catalyst | Direct cyclization to form the indole nucleus. | chemicalbook.com |

| N-Acyl-o-alkynylaniline Cyclization | N-Acyl-o-alkynylanilines | Palladium Catalyst | Leads to the formation of 2-substituted indoles. | acs.org |

In recent years, significant efforts have been made to develop more environmentally benign methods for indole synthesis. researchgate.nettandfonline.com These "green chemistry" approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. openmedicinalchemistryjournal.com

Key green methodologies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for many indole syntheses, including the dehydrogenative aromatization of oxoindoles to form hydroxyindoles. actascientific.comtandfonline.com

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents has become a major focus. researchgate.netopenmedicinalchemistryjournal.com Water, in particular, is an advantageous solvent for certain multi-component reactions leading to indole derivatives. openmedicinalchemistryjournal.com

Catalyst-Free and Solvent-Free Reactions: Some modern protocols allow for the synthesis of indole derivatives under solvent-free and catalyst-free conditions, for instance, using visible light irradiation, which represents a highly sustainable approach. openmedicinalchemistryjournal.com

Use of Bio-based Materials: Emerging research explores the synthesis of indoles from renewable starting materials derived from lignin, a key component of biomass. rsc.org

| Methodology | Principle | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid heating to accelerate reactions. | Shorter reaction times, often higher yields, energy efficiency. | actascientific.comtandfonline.com |

| Ionic Liquids as Solvents/Catalysts | Using non-volatile, recyclable salts as reaction media. | Low vapor pressure, thermal stability, potential for reuse. | researchgate.netopenmedicinalchemistryjournal.com |

| Aqueous Synthesis | Using water as a benign solvent. | Non-toxic, inexpensive, environmentally friendly. | openmedicinalchemistryjournal.com |

| Nanocatalysis | Using highly active and recyclable nanoparticle catalysts. | High efficiency, easy separation, and reusability. | researchgate.nettandfonline.com |

| Solvent-Free Reactions | Conducting reactions without a solvent, often with grinding or irradiation. | Eliminates solvent waste, simplifies workup. | researchgate.netopenmedicinalchemistryjournal.com |

Palladium-Catalyzed Cyclization and Coupling Reactions

Regioselective Functionalization at the 2-position and 4-position of the Indole Ring

Direct C-H functionalization is a highly desirable strategy for modifying the indole scaffold, as it avoids the need for pre-functionalized starting materials. acs.org However, the inherent reactivity of the indole ring poses a significant challenge for regioselectivity. chim.it The C-3 position is the most nucleophilic and typically reacts first in electrophilic substitutions. chim.itbhu.ac.in Therefore, functionalization at the less reactive C-2 and C-4 positions requires specialized methods, often involving the use of directing groups. chim.itrsc.org

Functionalization at the C-4 position of the benzene ring is particularly difficult but crucial for accessing many bioactive compounds. acs.org Transition-metal-catalyzed C-H activation has emerged as a powerful solution. acs.orgcornell.edu For example, a formyl group at the C-3 position can act as a directing group to guide ruthenium or rhodium catalysts to functionalize the C-4 position. acs.orgcornell.eduacs.org Similarly, a removable pivaloyl group at C-3 has been used to direct palladium-catalyzed C-4 arylation. nih.gov

Selective functionalization at the C-2 position often competes with the more reactive C-3 position. chim.it To achieve C-2 selectivity, one common strategy is to install a directing group on the indole nitrogen. beilstein-journals.orgrsc.org For example, an N-(2-pyridyl)sulfonyl or N-(2-pyridylmethyl) group can chelate to a metal catalyst (e.g., palladium or rhodium) and direct C-H activation and subsequent alkenylation or alkylation specifically to the C-2 position. beilstein-journals.orgrsc.org The directing group can often be removed after the desired functionalization is complete. beilstein-journals.org

Once a C-2 alkenylation has been achieved, for instance, by introducing a vinyl group, a subsequent hydrogenation step can reduce the double bond to afford the desired C-2 ethyl group. This two-step sequence of directed alkenylation followed by reduction provides a reliable pathway to 2-alkylindoles.

| Target Position | Strategy | Directing Group (Example) | Catalyst (Example) | Reference |

|---|---|---|---|---|

| C-4 | C-H Activation/Arylation | C3-Pivaloyl | Pd(PPh₃)₂Cl₂ | nih.gov |

| C-4 | C-H Activation/Alkenylation | C3-Carboxaldehyde | Rhodium | acs.org |

| C-4 | C-H Activation/Arylation | Transient (Glycine) | Pd(OAc)₂ | nih.gov |

| C-2 | C-H Activation/Alkenylation | N-(2-pyridyl)sulfonyl | PdCl₂(MeCN)₂ | beilstein-journals.org |

| C-2 | C-H Activation/Alkenylation | N-(2-pyridylmethyl) | PdCl₂ | beilstein-journals.org |

Strategies for 4-Hydroxylation and Hydroxyl Group Protection

The introduction of a hydroxyl group at the C4 position of the indole scaffold is a critical step in the synthesis of compounds like this compound. Because direct C4–H bond activation is challenging, several indirect and directed methods have been developed. nih.govacs.org

One innovative approach involves a transition-metal-free, boron-mediated C–H hydroxylation. unibo.it This strategy uses a directing group, such as a pivaloyl group on the indole nitrogen, to selectively deliver a boron species (e.g., from boron tribromide, BBr₃) to the C4 position. acs.orgresearchgate.net Subsequent oxidation, typically with an agent like sodium perborate (B1237305) (NaBO₃·4H₂O), furnishes the desired 4-hydroxyindole. researchgate.net This method is valued for its mild reaction conditions and compatibility with various functional groups. unibo.it

Alternative strategies include classical indole syntheses using appropriately substituted precursors. For instance, the Fischer indole synthesis can be adapted, though it may require specific starting materials and conditions to favor the 4-hydroxy product. wikipedia.org The Bischler-Möhlau reaction, involving the condensation of an α-haloketone with an aniline derivative, has also been modified to produce 4-hydroxyindoles. chimicatechnoacta.ru A "back-to-front" strategy, where the benzene ring is constructed onto a pre-existing functionalized pyrrole, offers another regioselective route to C4-substituted indoles. nih.gov

Given the reactivity of the hydroxyl group, its protection is often necessary during subsequent synthetic steps. libretexts.org The choice of protecting group is crucial; it must be stable under the reaction conditions for other modifications and easily removable when desired. libretexts.org

Commonly used protecting groups for the 4-hydroxyl function include:

Benzyl (B1604629) (Bn) ethers: Formed by reacting the 4-hydroxyindole with a benzyl halide. The benzyl group is robust but can be readily removed by catalytic hydrogenation, a process that cleaves the benzyl ether to restore the hydroxyl group. iucr.orgnih.gov This method was employed in the synthesis of 4-hydroxy-N-isopropyltryptamine, starting from 4-benzyloxyindole. iucr.orgnih.gov

Silyl ethers: Groups like triisopropylsilyl (TIPS) are used to protect the hydroxyl group, particularly when orthogonality with other protecting groups is required. nih.gov Silyl ethers are typically cleaved under fluoride-mediated conditions.

Acetyl esters: The hydroxyl group can be converted to an acetate (B1210297) ester, which can serve as both a protecting group and a prodrug moiety. ugent.beacs.org

| Method | Key Reagents | Description | Reference(s) |

| Boron-Mediated C-H Hydroxylation | 1. Directing Group (e.g., N-Pivaloyl) 2. BBr₃ 3. NaBO₃·4H₂O | A directing group on the indole nitrogen guides borylation specifically to the C4 position. Subsequent oxidation introduces the hydroxyl group. | acs.orgunibo.itresearchgate.net |

| "Back-to-Front" Gold-Catalyzed Synthesis | Pyrrolyl diol derivatives, Gold catalyst | Involves the benzannulation of a functionalized pyrrole derivative to regioselectively form the C4-substituted indole core. | nih.gov |

| Modified Bischler-Möhlau Reaction | m-aminophenol, α-haloketone | A classical indole synthesis modified to favor the formation of 4-hydroxy isomers. | chimicatechnoacta.ru |

Derivatization of this compound for Structure-Activity Relationship Studies

To explore structure-activity relationships (SAR), the this compound scaffold is systematically modified at several key positions. These derivatizations aim to alter the compound's physicochemical properties and its interactions with biological targets. kcl.ac.uk

N-Alkylation and N-Acylation Strategies

Modification at the indole nitrogen (N1 position) is a common strategy to modulate a molecule's properties. The N-H proton of indole is acidic and can be removed by a base, allowing for subsequent reaction with electrophiles. bhu.ac.in

N-Alkylation: Introducing alkyl groups at the N1 position can impact the compound's lipophilicity and its interaction with target proteins. N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride (NaH). bhu.ac.in A reductive cross-coupling method using ketones in water has also been developed as a milder alternative for N-alkylation. organic-chemistry.org

N-Acylation: Acyl groups can be introduced using acylating agents. The pivaloyl group, for example, has been used not only as a protecting group but also as a chelating directing group to facilitate functionalization at other positions of the indole ring. acs.orgresearchgate.net

Modifications of the 4-Hydroxyl Group (e.g., Acetylation, Phosphorylation)

The 4-hydroxyl group is a key site for derivatization, often to create prodrugs that can be metabolized in vivo to release the active 4-hydroxyindole.

Acetylation: The hydroxyl group can be readily converted into an acetate ester using reagents like acetic anhydride (B1165640) or acetyl chloride. smolecule.com This modification increases lipophilicity. The synthesis of 4-acetoxy-N,N-dimethyltryptamine ("4-acetyl-DMT") is a well-documented example of this strategy. google.com

Phosphorylation: Conversion of the 4-hydroxyl group to a phosphate (B84403) ester is another critical modification, famously seen in the conversion of psilocin to psilocybin. iucr.orgnih.gov This process significantly increases the polarity and water solubility of the molecule. Direct phosphorylation can be achieved using phosphorylating agents like phosphoryl chloride (POCl₃) or dibenzyl phosphoryl chloride, though the reaction can be complex and require careful optimization to avoid side products. acs.org Enzymatic phosphorylation has also been explored as a chemoenzymatic strategy. ugent.be The interplay between acetylation and phosphorylation at nearby sites can also regulate biological activity and function. nih.gov

| Modification | Reagent(s) | Resulting Functional Group | Purpose / Example | Reference(s) |

| Acetylation | Acetic Anhydride or Acetyl Chloride | Acetate Ester (-OAc) | Creates prodrugs with increased lipophilicity (e.g., 4-acetoxy-DMT). | smolecule.comgoogle.com |

| Phosphorylation | POCl₃ or other phosphorylating agents | Phosphate Ester (-OPO₃H₂) | Creates water-soluble prodrugs (e.g., psilocybin from psilocin). | iucr.orgnih.govacs.org |

Substitution at the Indole C-3 Position

The C3 position of the indole ring is the most nucleophilic and thus the most common site for electrophilic substitution. rsc.org A primary strategy for derivatization at this position involves introducing a side chain, such as an aminoethyl group, to form tryptamine (B22526) analogues.

A widely used method for installing a side chain at C3 starts with a 4-hydroxyindole precursor, which is often protected as a benzyl ether (e.g., 4-benzyloxyindole). iucr.orgnih.gov The synthesis typically proceeds via the following steps:

Acylation: Reaction with oxalyl chloride introduces a glyoxylamido group at the C3 position. iucr.orgnih.gov

Amidation: The resulting acyl chloride intermediate is treated with a primary or secondary amine (e.g., ethylamine, isopropylamine, dimethylamine) to form a ketoamide. acs.orgnih.gov

Reduction: The ketoamide is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final C3-substituted tryptamine. acs.org

Deprotection: If a protecting group was used for the 4-hydroxyl function, it is removed in the final step (e.g., via hydrogenation to cleave a benzyl ether). iucr.orgnih.gov

This versatile sequence allows for the synthesis of a wide array of tryptamine analogues by simply varying the amine used in the amidation step. acs.org Friedel-Crafts alkylation using pre-electrophiles like (1H-indol-3-yl)methanols is another powerful method for C-C bond formation at the C3 position. beilstein-journals.org

| Starting Material | Reagents | Intermediate | Final Product Type | Reference(s) |

| 4-Benzyloxyindole | 1. Oxalyl Chloride 2. Primary/Secondary Amine (R¹R²NH) | 2-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-R¹,R²-2-oxoacetamide | 4-Hydroxytryptamine Analogue | iucr.orgnih.govacs.org |

| 4-(Acetoxy)-1H-indole | 1. Oxalyl Chloride 2. Primary/Secondary Amine | 3-(2-(Alkylamino)-2-oxoacetyl)-1H-indol-4-yl Acetate | 4-Hydroxytryptamine Analogue | acs.orgnih.gov |

| Indole | Aromatic Fluoromethyl Ketones, K₂CO₃/n-Bu₄PBr | N/A | Trifluoromethyl(indolyl)phenylmethanol | beilstein-journals.org |

Chemical Reactivity and Reaction Mechanisms of 2 Ethyl 1h Indol 4 Ol

Electrophilic Aromatic Substitution Patterns in Indole-4-ols

The indole (B1671886) nucleus is classified as a π-excessive aromatic heterocycle, rendering it highly reactive towards electrophiles. bhu.ac.inchim.it The preferred site for electrophilic substitution in the indole ring is the C3 position. bhu.ac.inwikipedia.org This preference is attributed to the superior stability of the cationic intermediate formed upon attack at C3, which can be stabilized by the delocalization of the nitrogen's lone pair of electrons without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in

In 4-hydroxyindoles, the hydroxyl group is an activating, ortho-, para-directing group. wikipedia.org This means it increases the electron density of the aromatic ring, further enhancing its reactivity towards electrophiles. The directing influence of the 4-hydroxyl group would favor substitution at the C5 and C7 positions. However, the inherent reactivity of the C3 position in the indole ring often dominates. Therefore, for 2-ethyl-1H-indol-4-ol, electrophilic attack is most likely to occur at the C3 position. If the C3 position is blocked, substitution may then occur at the C7 position, influenced by the 4-hydroxyl group. chim.it The 2-ethyl group, being an alkyl group, is also weakly activating and will further enhance the electron-rich nature of the indole ring.

Studies on related 4-hydroxyindole (B18505) systems have shown that various electrophilic substitution reactions can be performed. For instance, diazotization and coupling reactions have been successfully carried out on 4-hydroxyindole, leading to the formation of azo compounds via electrophilic aromatic substitution. journaljsrr.com Friedel-Crafts acylation and alkylation are also classic examples of electrophilic aromatic substitution that can be applied to the indole core. google.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Group Influence | Predicted Reactivity |

| C3 | Inherently most reactive position in the indole ring. | Primary site of electrophilic attack. |

| C5 | ortho to the activating 4-hydroxyl group. | Secondary site, less favored than C3. |

| C7 | ortho to the activating 4-hydroxyl group. | Potential site if C3 is blocked. chim.it |

| C6 | meta to the 4-hydroxyl group. | Least favored position for substitution. |

Reactivity of the 4-Hydroxyl Group

The phenolic hydroxyl group at the 4-position is a key site of reactivity in this compound, participating in oxidative processes and serving as a handle for derivatization through esterification and etherification.

The electron-rich nature of the indole ring, coupled with the phenolic hydroxyl group, makes this compound susceptible to oxidation. wikipedia.orgresearchgate.net Oxidation of 4-hydroxyindoles can lead to the formation of various products, including indoloquinones. For example, the oxidation of 4-formyl-7-hydroxyindoles with Fremy's salt results in the formation of 4,7-indoloquinones. acs.org In the context of drug metabolism, the 4-hydroxyl group can be a site for metabolic transformations. For instance, 4-hydroxyindole is a known metabolite of psilocin, and it undergoes glucuronidation, a common phase II metabolic reaction.

The oxidation of the indole nucleus itself can also occur. Simple oxidants can selectively oxidize the indole ring to form an oxindole (B195798). wikipedia.org More vigorous oxidation can lead to the cleavage of the heterocyclic ring. The presence of the 2-ethyl group may influence the stability towards oxidation, but the primary sites of oxidative transformation are expected to be the 4-hydroxyl group and the C3 position of the indole ring.

The 4-hydroxyl group of this compound can undergo esterification and etherification reactions, which are common methods for modifying the properties of phenolic compounds.

Esterification is the reaction of an alcohol or phenol (B47542) with a carboxylic acid or its derivative to form an ester. chemguide.co.uklibretexts.org The reaction is typically catalyzed by an acid, such as concentrated sulfuric acid. chemguide.co.uk For this compound, esterification would involve the reaction of the 4-hydroxyl group with a carboxylic acid (R-COOH) to yield the corresponding 4-acyloxyindole derivative. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for ester formation and could be applicable here. nih.gov

Etherification involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). A common method for etherification of phenols is the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base to form a phenoxide ion, followed by reaction with an alkyl halide. For this compound, treatment with a base like sodium hydride followed by an alkyl halide (R-X) would yield the 4-alkoxyindole derivative. google.com

Table 2: Examples of Esterification and Etherification Reactions

| Reaction | Reagents | Product |

| Esterification | Carboxylic acid (R-COOH), Acid catalyst (e.g., H₂SO₄) | 2-ethyl-4-(acyloxy)-1H-indole |

| Steglich Esterification | Carboxylic acid (R-COOH), DCC, DMAP | 2-ethyl-4-(acyloxy)-1H-indole |

| Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 2-ethyl-4-alkoxy-1H-indole |

Oxidative Processes and Potential Metabolite Formation

Stability and Degradation Pathways of this compound under Various Conditions

The stability of this compound is influenced by environmental factors such as pH, light, and temperature, as well as the presence of oxidizing agents. Indole derivatives, particularly those with hydroxyl substituents, can be prone to degradation.

Forced degradation studies on related indole compounds have shown that they can degrade under acidic, basic, and oxidative conditions. jfda-online.comijpsonline.com For example, pindolol, which contains a 4-yloxy-propanolamine side chain on an indole ring, shows degradation under various stress conditions. jfda-online.com Similarly, zolmitriptan, another indole derivative, degrades under alkaline and oxidative conditions. ijpsonline.com

Given the structure of this compound, the following degradation pathways are plausible:

Oxidative Degradation: As discussed previously, the molecule is susceptible to oxidation, which can lead to the formation of colored degradation products due to the formation of quinone-like structures or polymerization. wikipedia.org

Acidic/Basic Hydrolysis: While the core indole structure is relatively stable to hydrolysis, extreme pH conditions could potentially lead to decomposition, especially at elevated temperatures. Indoles are known to be sensitive to strong acids, which can cause protonation and subsequent polymerization. bhu.ac.inwikipedia.org

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often involving radical pathways.

A study on the stability of various designer drugs, including some indole derivatives, involved testing under acidic, basic, and oxidizing conditions, as well as elevated temperatures. ojp.gov While specific data for this compound is not available, the general principles of indole chemistry suggest that it would be most susceptible to oxidative and acidic degradation.

Transition Metal-Catalyzed Reactions Involving the Indole Core

The indole nucleus can participate in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the synthesis and functionalization of heterocyclic compounds. mdpi.comsioc-journal.cn Palladium-catalyzed reactions are particularly prominent in indole chemistry. mdpi.com

Common transition metal-catalyzed reactions involving the indole core include:

Heck Reaction: The palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. This could be used to introduce substituents at various positions of the indole ring, provided a suitable halide is present.

Suzuki Coupling: The palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. This is a versatile method for forming carbon-carbon bonds.

Sonogashira Coupling: The palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.com This reaction has been used to functionalize the 4 and 7 positions of a 5,6-dimethoxyindole (B14739) derivative. chim.it

Buchwald-Hartwig Amination: The palladium-catalyzed formation of carbon-nitrogen bonds.

For this compound, these reactions would typically require prior functionalization of the indole ring with a halide (e.g., bromo or iodo) or a boronic acid/ester group. The position of this functionalization would direct the site of the cross-coupling reaction. Given the electrophilic substitution patterns, halogenation would likely occur at the C3 position. If C3 is blocked, halogenation might be directed to other positions on the ring.

Recent advances have also explored the dearomatization of indoles using transition metal catalysis to access functionalized indoline (B122111) scaffolds. sioc-journal.cn

Computational and Theoretical Studies on 2 Ethyl 1h Indol 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of molecules. For 2-ethyl-1H-indol-4-ol, these computational methods provide insights into its electronic characteristics and preferred spatial arrangements.

Electronic Structure and Aromaticity Analysis

Density Functional Theory (DFT) is a commonly employed method for investigating the electronic structure of indole (B1671886) derivatives. nih.govresearchgate.net Calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can determine the optimized molecular geometry and vibrational frequencies. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the molecule's reactivity and stability. tandfonline.com The distribution of electron density and the molecular electrostatic potential (MEP) can identify the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and stability. researchgate.net The aromaticity of the indole ring system is a key feature, contributing to its chemical properties. Aromaticity is often evaluated using indicators like the Nucleus-Independent Chemical Shift (NICS), which provides a measure of the magnetic shielding at the center of the ring. acs.org

Conformational Analysis of the this compound Moiety

The conformational flexibility of the 2-ethyl group and the orientation of the hydroxyl group are important for understanding how this compound interacts with its environment. The presence of the 4-hydroxyl group can lead to the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation. nih.gov For instance, in related tryptamine (B22526) derivatives, an intramolecular hydrogen bond between the 4-hydroxyl group and the amine of the ethylamino side chain has been observed to affect the molecule's lipophilicity and receptor binding dynamics. nih.govacs.org

Studies on similar molecules, such as psilocin, have shown that different conformations of the N,N-dimethylethylene substituent can exist, leading to different hydrogen bonding patterns and crystal packing. iucr.org Computational methods can be used to model these different conformers and determine their relative energies, providing insight into the most stable arrangements of the this compound moiety. elifesciences.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. nih.govrsc.org

Ligand-Receptor Interaction Predictions

Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of a receptor. nih.govjbcpm.com These studies are instrumental in identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. nih.govfrontiersin.org For example, in studies of various indole derivatives, docking has been used to predict interactions with the active sites of enzymes like UDP-N-acetylmuramate-alanine ligase and human lanosterol (B1674476) 14α-demethylase. nih.govfrontiersin.org The hydroxyl group and the indole nitrogen of this compound are likely to participate in hydrogen bonding with amino acid residues in a protein's binding pocket. researchgate.net

Binding Energy Calculations with Target Proteins

Following molecular docking, the binding affinity of the ligand for the protein can be estimated by calculating the binding free energy. researchgate.net The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a common approach for this purpose. researchgate.net This calculation provides a more refined prediction of the stability of the ligand-protein complex than docking scores alone. researchgate.net For various indole derivatives, binding energies have been calculated for their interactions with different protein targets, helping to rank potential drug candidates. jbcpm.comfrontiersin.org For instance, studies on other heterocyclic compounds have reported binding energies ranging from -8.5 Kcal/mol to -13.15 Kcal/mol for promising inhibitors. tandfonline.comnih.govfrontiersin.org

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

| (E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno[3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acid | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 |

| (E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno[3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acid | Human lanosterol 14α-demethylase | -8.5 |

| 2,4,6-Triphenyl thiopyran | Squalene synthase | -10.3 |

| 5-(Benzyloxy)-1-methyl-1h-indole | Squalene synthase | -8.6 |

| (3E,5E)-3,5-Bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Antibacterial protease (PDB ID: 1P45) | -13.15 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-4-ol Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole-4-ol derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors. nih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step. In silico, or computational, ADMET prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to evaluate the potential of a chemical entity to become a viable drug candidate. evitachem.comcas.org By identifying potential liabilities in the ADMET profile at an early stage, researchers can prioritize compounds with a higher probability of success, thereby reducing the likelihood of costly late-stage failures. This section details the computationally predicted ADMET properties of this compound, utilizing established and validated in silico models.

The ADMET profile of this compound was predicted using a combination of well-regarded, freely accessible online platforms, including SwissADME and pkCSM. uq.edu.aunih.govnih.govacs.orgresearchgate.net These tools employ a variety of computational models, including quantitative structure-activity relationship (QSAR) models, to predict a wide array of pharmacokinetic and toxicological parameters from the compound's chemical structure.

Physicochemical Properties and Drug-Likeness

A fundamental aspect of ADMET prediction is the analysis of a compound's physicochemical properties, which are key determinants of its pharmacokinetic behavior. These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, which provide a qualitative assessment of the likelihood of a compound being orally bioavailable. The predicted physicochemical properties and drug-likeness parameters for this compound are summarized in the table below.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Formula | C10H11NO | The elemental composition of the compound. |

| Molecular Weight | 161.20 g/mol | Within the desirable range for oral bioavailability (<500 g/mol). |

| LogP (Octanol/Water Partition Coefficient) | 2.15 | Indicates good lipophilicity, which is favorable for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule of Five (≤5). |

| Number of Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (≤10). |

| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility, which is favorable for binding. |

| Lipinski's Rule of Five Violations | 0 | The compound adheres to all of Lipinski's rules, suggesting good oral bioavailability. |

The data indicate that this compound possesses physicochemical characteristics that are highly favorable for a potential drug candidate. Its molecular weight, lipophilicity, and hydrogen bonding capacity all fall within the ranges typically associated with good oral absorption and bioavailability.

Absorption and Distribution

The absorption and distribution of a compound determine its ability to reach its target site of action in the body. Key parameters related to these processes were predicted for this compound.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Water Solubility (LogS) | -2.81 | Indicates moderate water solubility. |

| Caco-2 Permeability (log Papp in 10^-6 cm/s) | 0.98 | Suggests high intestinal permeability. |

| Human Intestinal Absorption (% Absorbed) | 94.5% | Predicts excellent absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability (logBB) | 0.12 | Suggests the compound can cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively effluxed from cells, which is beneficial for bioavailability. |

The predictions suggest that this compound is likely to be well-absorbed following oral administration and has the potential to penetrate the central nervous system. The lack of P-glycoprotein substrate activity is a particularly positive attribute, as P-gp can limit the effective concentration of drugs in various tissues.

Metabolism and Excretion

The metabolism of a drug, primarily by cytochrome P450 (CYP) enzymes, and its subsequent excretion are critical for determining its half-life and potential for drug-drug interactions.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| CYP1A2 Inhibitor | No | Low potential for drug interactions involving this enzyme. |

| CYP2C19 Inhibitor | No | Low potential for drug interactions involving this enzyme. |

| CYP2C9 Inhibitor | Yes | Potential for drug interactions with substrates of this enzyme. |

| CYP2D6 Inhibitor | No | Low potential for drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for drug interactions involving this enzyme. |

| Total Clearance (log ml/min/kg) | 0.35 | Indicates a moderate rate of clearance from the body. |

The in silico analysis predicts that this compound is an inhibitor of CYP2C9. This suggests a potential for drug-drug interactions with other medications that are metabolized by this enzyme. The predicted moderate clearance rate implies a reasonable duration of action in the body.

Toxicity

Early prediction of potential toxicity is a cornerstone of modern drug discovery, helping to avoid the development of compounds that may be harmful.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| AMES Toxicity | Non-mutagenic | The compound is not predicted to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel blockade. |

| Hepatotoxicity | Non-hepatotoxic | The compound is not predicted to cause liver damage. |

| Skin Sensitization | Non-sensitizer | Low likelihood of causing an allergic skin reaction. |

The toxicity profile of this compound appears to be favorable based on these computational models. The predictions of non-mutagenicity, low risk of cardiotoxicity, and lack of hepatotoxicity are all positive indicators for a potential drug candidate.

Analytical Methodologies for the Characterization and Quantification of 2 Ethyl 1h Indol 4 Ol

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are fundamental in confirming the identity and structure of 2-ethyl-1H-indol-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for detailing the molecular framework. In related indole (B1671886) compounds, characteristic chemical shifts are observed. For instance, in 1-Methoxy-1H-indol-4-ol, the indole NH proton appears as a singlet around δ 8.62 ppm, aromatic protons are observed in the δ 6.88–6.96 ppm range, and the methoxy (B1213986) group protons (OCH₃) show a singlet at δ 3.74 ppm. For chromone-based thiosemicarbazone derivatives containing indole moieties, ¹H NMR signals for specific protons like CH₂ and NH–N have been identified, aiding in structural confirmation. acs.org

Infrared (IR) Spectroscopy : IR spectroscopy helps identify functional groups within the molecule. For new azo derivatives of indol-2-ylethylamine, characteristic stretching frequencies for groups like N=N, C=O, and NH have been reported, confirming the presence of these functionalities. acs.orgjmchemsci.com

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. For psilocybin, a structurally related tryptamine (B22526), absorption maxima (λmax) are observed at 222, 268, and 290 nm. caymanchem.com An azo-substituted indol-2-ylethylamine derivative showed absorption peaks at 278 nm and 361 nm, corresponding to π⟶π* and n⟶π* transitions, respectively. jmchemsci.com

Table 1: Spectroscopic Data for Related Indole Compounds

| Technique | Compound | Characteristic Signals/Peaks | Reference |

|---|---|---|---|

| ¹H NMR | 1-Methoxy-1H-indol-4-ol | δ 8.62 (s, 1H, indole NH), 6.88–6.96 (m, aromatic protons), 3.74 (s, 3H, OCH₃) | |

| ¹³C NMR | Azo-indol-2-ylethylamine Derivative | δ 160.16-179.20 (various C atoms) | jmchemsci.com |

| IR (cm⁻¹) | Chromone-based Thiosemicarbazone | 1539–1543 (C═N), 1212–1256 (C═S), 3125–3294 (NH), 1709–1714 (C═O) | acs.org |

| UV-Vis (nm) | Psilocybin | λmax: 222, 268, 290 | caymanchem.com |

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatography is essential for separating this compound from precursors, byproducts, or complex sample matrices.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the analysis of indole derivatives. For the related compound psilocybin, a reverse-phase (RP) HPLC method using a Newcrom R1 or C18 column with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) has been established. sielc.com The separation of pindolol, another indol-4-ol derivative, and its related substances has been achieved using a mobile phase of n-hexane, ethanol, and diethylamine (B46881) (860:140:0.05%, v/v) on a Chiralcel OD-H column. jfda-online.com These methods are often scalable for preparative separation to isolate impurities. sielc.comthieme-connect.com

Gas Chromatography (GC) : GC, typically coupled with mass spectrometry (GC-MS), is another powerful tool. In the analysis of a synthetic tryptamine, 4-HO-MET, GC-MS was used as a screening approach. researchgate.netresearchgate.net A GC-MS analysis of a plant extract identified 1H-Indol-4-ol as one of the bioactive components. researchgate.netglobalresearchonline.net However, for some tryptamines like 4-HO-MET, detection by GC-MS in biological samples can be challenging compared to LC-based methods. researchgate.netnih.gov

Table 2: Example Chromatographic Conditions for Indole Derivatives

| Technique | Compound | Column | Mobile Phase/Conditions | Reference |

|---|---|---|---|---|

| HPLC | Psilocybin | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| HPLC | Pindolol | Chiralcel OD-H (250 mm x 4.6 mm i.d.) | n-hexane:ethanol:diethylamine (860:140:0.05%, v/v) | jfda-online.com |

| GC-MS | 1H-Indol-4-ol | - | Identified in ethanolic plant extract | globalresearchonline.net |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the cornerstone for the sensitive detection and accurate quantification of this compound, especially at low concentrations.

High-Resolution Mass Spectrometry for Metabolite IdentificationHigh-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, provides highly accurate mass measurements, which are indispensable for confirming molecular formulas and identifying unknown metabolites.benchchem.comIn a toxicology case involving 4-HO-MET, LC-HRMS/MS was crucial for detecting and identifying four metabolites in blood plasma, which was not possible with lower-resolution instruments or GC-MS.researchgate.netnih.govThe high sensitivity of LC-HRMS/MS allowed for the successful identification of N-demethyl-, oxo-, and hydroxy-4-HO-MET, as well as the N-oxide.nih.gov

Table 3: LC-MS/MS Method Validation Parameters for Related Analytes

| Analyte | Matrix | Linear Range (ng/mL) | LOQ (ng/mL) | Technique | Reference |

|---|---|---|---|---|---|

| Psilocin | Plasma | 2–100 | 0.34 | LC-MS/MS | ebi.ac.ukebi.ac.uk |

| Aminopropan-2-ol derivatives | Rat Serum | - | 2 | LC-MS/MS | tandfonline.com |

| 2F109 enantiomers | Rat Plasma | - | 2.5 | LC/ESI-MS/MS | researchgate.net |

Methodologies for Detection in Complex Biological Matrices (e.g., Plasma)

Analyzing this compound in biological matrices like plasma requires robust sample preparation and highly sensitive analytical methods to overcome matrix effects and handle low analyte concentrations.

The analysis of structurally similar compounds like psilocin and 4-HO-MET in plasma has been successfully demonstrated. nih.govebi.ac.uk A common sample preparation technique involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances like proteins. ebi.ac.uktandfonline.com For the unstable analyte psilocin, a mixed-mode SPE was used, with the addition of ascorbic acid as an antioxidant to ensure stability. ebi.ac.ukebi.ac.uk

Following extraction, LC-MS/MS or LC-HRMS/MS is employed for analysis. nih.govtandfonline.com For instance, an LC-HRMS/MS method successfully quantified 4-HO-MET in human plasma at a concentration of 193 ng/mL using a standard addition method. nih.gov The validation of these methods includes assessing recovery (>86% for psilocin) and matrix effects (<110% for psilocin) to ensure the data is accurate and reproducible. ebi.ac.ukebi.ac.uk

Future Research Directions and Therapeutic Potential of 2 Ethyl 1h Indol 4 Ol Derivatives

Exploration of Novel Synthetic Pathways for 2-ethyl-1H-indol-4-ol

The development of efficient and versatile synthetic routes is paramount to exploring the therapeutic potential of this compound and its derivatives. Traditional methods for indole (B1671886) synthesis can sometimes be harsh and may not be suitable for creating a diverse library of analogs. researchgate.net Consequently, researchers are actively investigating greener and more efficient synthetic strategies. researchgate.net

Recent advancements in synthetic organic chemistry offer promising avenues. For instance, the Bartoli reaction, which utilizes nitroarenes and vinyl Grignard reagents, and intramolecular rhodium-catalyzed C-H activation of ortho-azidostyrenes are powerful methods for constructing the indole core. nih.gov Microwave-assisted synthesis, the use of ionic liquids, and solvent-free reaction conditions are also being explored to create indole derivatives in a more environmentally friendly and efficient manner. researchgate.net

Furthermore, the strategic functionalization of the indole ring is crucial. For example, successful alkylation of the nitrogen atom of ethyl indol-2-carboxylate has been achieved using aqueous potassium hydroxide (B78521) in acetone, allowing for the synthesis of N-alkylated esters and acids. researchgate.net The development of stereoselective approaches, such as the Pictet-Spengler reaction with chiral catalysts, enables the creation of specific enantiomers, which is critical as different stereoisomers can have vastly different pharmacological activities. rsc.org These novel synthetic pathways will be instrumental in generating a diverse range of this compound derivatives for biological evaluation.

Discovery of New Pharmacological Targets for Indole-4-ols

Indole derivatives are known to interact with a wide range of biological targets, including receptors, enzymes, and nucleic acids. researchgate.netresearchgate.net While the pharmacological profile of this compound itself is not extensively characterized in publicly available literature, the broader class of indole-4-ols and related structures have shown potential in several therapeutic areas.

One key area of interest is neuropharmacology. Derivatives of 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, such as psilocin, are known to interact with serotonin (B10506) receptors and are being investigated for their potential in treating mood and anxiety disorders. solubilityofthings.comcymitquimica.comacs.org The development of novel psilocin prodrugs with modified linkers at the 4-hydroxy position aims to alter their pharmacokinetic profiles and reduce psychedelic effects while retaining therapeutic benefits. acs.org

Beyond serotonin receptors, indole derivatives have been shown to target a multitude of other proteins. For instance, some indole-based compounds are inhibitors of phosphodiesterase 5 (PDE5), an enzyme implicated in conditions like Alzheimer's disease. acs.org Others act as dynamin GTPase inhibitors, which could have implications for processes like clathrin-mediated endocytosis. acs.org The versatility of the indole scaffold suggests that this compound derivatives could be engineered to interact with a variety of targets, including but not limited to kinases, topoisomerases, and proteins involved in inflammatory pathways. nih.govresearchgate.net

Table 1: Potential Pharmacological Targets for Indole Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Receptors | Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Neurology, Psychiatry |

| Enzymes | Phosphodiesterase 5 (PDE5), Dynamin GTPase, Pyruvate Kinase, Topoisomerase II | Neurodegenerative Diseases, Cancer, Infectious Diseases |

| Other Proteins | Tubulin | Cancer |

Development of Advanced Analogues with Improved Efficacy and Selectivity

A primary goal in medicinal chemistry is to design analogues of a lead compound with enhanced potency, selectivity, and favorable pharmacokinetic properties. For this compound derivatives, this involves systematic structural modifications to optimize their interaction with biological targets.

Structure-activity relationship (SAR) studies are crucial in this endeavor. These studies involve synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity. For example, in a series of 1H-indole-2-carboxamides, the introduction of a cyclopropyl (B3062369) group at the 5'-position of the indole ring led to a significant increase in anti-parasitic activity. acs.org Similarly, the development of second-generation indole-based dynamin inhibitors showed that extending an aliphatic chain at a specific position could lead to submicromolar potency. acs.org

Computational methods such as molecular docking and molecular dynamics simulations can provide valuable insights into how these analogues bind to their targets, guiding the design of more effective compounds. acs.orgnih.gov The aim is to create derivatives that not only have high affinity for their intended target but also exhibit selectivity over other related proteins to minimize off-target effects. The development of cyanine (B1664457) dyes has shown that it is possible to create derivatives with enhanced potency and selectivity against specific cancer cell lines. researchgate.net

Integration with Systems Biology and Omics Approaches

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for understanding the complex biological effects of drug candidates. researchgate.net Integrating these approaches into the study of this compound derivatives can provide a holistic view of their mechanism of action and potential effects on biological systems.

Metabolomics, for instance, can be used to analyze the complete set of metabolites in a biological sample, revealing how a compound alters metabolic pathways. This can help in identifying both the intended therapeutic effects and any potential off-target metabolic disruptions. Proteomics can identify the proteins that a compound interacts with, providing a broader understanding of its pharmacological targets. researchgate.net

By combining these omics datasets, researchers can build comprehensive models of how this compound derivatives function at a systems level. usp.br This "systems biology" approach can help to predict a compound's efficacy and potential side effects before it enters clinical trials, streamlining the drug discovery process.

Therapeutic Applications Beyond Known Indole Pharmacologies

The versatility of the indole scaffold suggests that this compound derivatives may have therapeutic applications beyond the well-established areas of neurology and oncology. researchgate.netpcbiochemres.com Researchers are exploring the potential of indole compounds in a wide range of diseases.

For example, indole derivatives have shown promise as anti-infective agents, with activity against bacteria, fungi, viruses, and parasites. nih.govnih.gov Some have demonstrated potent activity against drug-resistant strains of pathogens, a critical area of unmet medical need. nih.gov The anti-inflammatory properties of indoles are also well-documented, with indomethacin (B1671933) being a classic example of an indole-containing nonsteroidal anti-inflammatory drug (NSAID). nih.gov

Furthermore, indole-based compounds are being investigated for their potential in treating metabolic disorders, cardiovascular diseases, and even as immunomodulators. researchgate.netresearchgate.netscispace.com The unique chemical properties of the this compound core could be leveraged to develop novel therapeutics in these and other emerging areas. The discovery of novel 2-(1H-indol-2-yl)-1,3,4-oxadiazole derivatives with high fungicidal activity highlights the potential for new applications. acs.org

Table 2: Investigated Therapeutic Areas for Indole Derivatives

| Therapeutic Area | Examples of Investigated Activities |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial, Anti-leishmanial |

| Inflammatory Diseases | Anti-inflammatory (e.g., COX-2 inhibition) |

| Metabolic Disorders | Antidiabetic |

| Cardiovascular Diseases | Antihypertensive, Antiarrhythmic |

| Neurological Disorders | Neuroprotective, Anti-Alzheimer's |

常见问题

What are the recommended analytical methods for confirming the structural identity of 2-ethyl-1H-indol-4-ol in complex matrices?

Answer:

Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For GC-MS analysis, use parameters such as:

- Column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS)

- Oven program: 60°C (0.5 min) → 35°C/min to 340°C (6.5 min)

- Transfer line: 300°C, MS source: 230°C, Quad: 150°C

- Mass scan range: 40–550 m/z .

For LC-QTOF, employ electrospray ionization (ESI) in positive mode with a mass accuracy threshold of ±2 ppm. Cross-reference fragmentation patterns with databases like Cayman Chemical’s reference standards .

How can researchers resolve contradictions in spectral data for this compound derivatives reported across different studies?

Answer:

Contradictions often arise from differences in ionization techniques or instrument calibration. Mitigate this by:

Standardization: Use certified reference materials (e.g., 4-HO-MET from Cayman Chemical) to validate retention times and fragmentation patterns .

Multi-method validation: Compare GC-MS, LC-QTOF, and NMR data to isolate artifacts (e.g., thermal degradation in GC vs. stability in LC) .

Collaborative studies: Share raw data via platforms like the OECD eChemPortal to harmonize interpretations .

What synthetic routes are most reliable for producing high-purity this compound in laboratory settings?

Answer:

A scalable method involves:

Starting material: 4-hydroxyindole derivatives.

Alkylation: React with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization .

Critical parameters:

- Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane/EtOAc).

- Optimize pH to avoid over-alkylation (target pH 8–9) .

How should researchers design experiments to assess the pharmacological activity of this compound?

Answer:

Use a tiered approach:

In vitro assays:

- Receptor binding: Screen for affinity at serotonin (5-HT₂A) and dopamine receptors using radioligand displacement assays .

- Functional activity: Measure cAMP accumulation or calcium flux in transfected HEK293 cells .

In vivo models:

- Rodent behavioral studies: Evaluate locomotor activity and head-twitch responses (HTR) as proxies for psychoactivity .

Note: Adhere to OECD Guidelines 420/423 for acute toxicity screening .

What strategies are effective for optimizing the stability of this compound in aqueous solutions?

Answer:

Stability challenges arise from oxidation and photodegradation. Mitigate by:

pH control: Maintain solutions at pH 5–6 (buffered with citrate-phosphate) to slow hydrolysis.

Antioxidants: Add 0.1% w/v ascorbic acid or nitrogen sparging to inhibit oxidation .

Storage: Use amber vials at –20°C; monitor degradation via UPLC-PDA (λ = 280 nm) .

How can researchers evaluate the environmental toxicity of this compound?

Answer:

Follow OECD Guidelines 201/202 for aquatic toxicity:

Algae growth inhibition: Expose Pseudokirchneriella subcapitata to 0.1–10 mg/L for 72 hours.

Daphnia magna acute toxicity: 48-hour EC₅₀ determination .

Data interpretation: Compare results to the Globally Harmonized System (GHS) thresholds for aquatic hazard classification .

What advanced computational methods are suitable for predicting the metabolic pathways of this compound?

Answer:

In silico tools:

- CYP450 metabolism: Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I metabolites (e.g., hydroxylation at C5 or N-dealkylation) .

Docking studies: Model interactions with CYP2D6 and CYP3A4 isoforms using AutoDock Vina .

Validation: Cross-check predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。